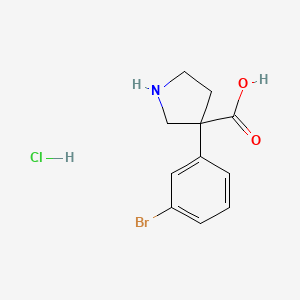

3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

Description

Background and Significance of Pyrrolidine-Based Compounds

Pyrrolidine, a five-membered saturated nitrogen heterocycle, serves as a foundational scaffold in medicinal chemistry due to its unique physicochemical properties. The sp³-hybridized carbon atoms and non-planar structure enable conformational flexibility, facilitating diverse interactions with biological targets. Pyrrolidine derivatives are prevalent in natural alkaloids (e.g., nicotine, hygrine) and synthetic pharmaceuticals, including antidiabetic agents (e.g., DPP-IV inhibitors) and anticancer therapies. Their structural rigidity and stereochemical diversity make them ideal for optimizing pharmacokinetic properties and target specificity.

Historical Context of 3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

The synthesis of halogenated pyrrolidine derivatives gained momentum in the early 21st century, driven by advances in asymmetric catalysis and halogen-bonding studies. This compound emerged as a key intermediate in the 2020s, particularly in neurological drug development. Early patents (e.g., US8344161B2) detailed methods for synthesizing chiral pyrrolidine carboxylic acids, while later studies optimized protocols for bromophenyl-substituted variants. Its utility in targeting enzymes like CXCR4 and NAAA underscored its relevance in inflammation and cancer research.

Nomenclature and Classification

IUPAC Name : this compound

Molecular Formula : C₁₁H₁₃BrClNO₂

Molecular Weight : 306.58 g/mol

SMILES : C1CNCC1(C2=CC(=CC=C2)Br)C(=O)O.Cl

Classification :

- Functional Groups : Secondary amine (pyrrolidine), carboxylic acid, bromophenyl substituent.

- Salt Form : Hydrochloride, enhancing solubility and stability.

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| Crystal System | Monoclinic (predicted) |

| pKa (amine) | ~11.3 (typical for pyrrolidine derivatives) |

| LogP (calculated) | 2.1 ± 0.3 |

| Hydrogen Bond Donors | 2 (NH⁺ and COOH) |

Research Objectives and Significance

Current research focuses on:

- Structural Optimization : Modifying the bromophenyl and carboxylic acid groups to enhance binding affinity for neurological targets.

- Mechanistic Studies : Elucidating interactions with enzymes involved in metabolic dysregulation (e.g., NAAA, DPP-IV).

- Synthetic Scalability : Developing cost-effective routes for large-scale production, such as continuous-flow hydrogenation. The compound’s dual functionality—halogen bonding (bromine) and hydrogen bonding (carboxylic acid)—positions it as a versatile candidate for multifunctional therapeutics addressing diabetes, cancer, and inflammation.

Propriétés

IUPAC Name |

3-(3-bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2.ClH/c12-9-3-1-2-8(6-9)11(10(14)15)4-5-13-7-11;/h1-3,6,13H,4-5,7H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVYTSYNGIPQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC(=CC=C2)Br)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes for 3-(3-Bromophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride

Cyclization to Form the Pyrrolidine Ring

The pyrrolidine ring is typically constructed via cyclization of linear precursors. One approach involves reacting γ-aminobutyric acid derivatives with brominated aromatic aldehydes under acidic conditions. For example, 3-amino-4-(3-bromophenyl)butanoic acid can undergo intramolecular cyclization in the presence of hydrochloric acid to yield the pyrrolidine backbone. Alternative methods employ [3+2] cycloaddition reactions between azomethine ylides and electron-deficient alkenes, though this route requires precise temperature control (-20°C to 25°C) and catalysts such as copper(I) iodide.

Introduction of the 3-Bromophenyl Group

Electrophilic aromatic bromination or Suzuki-Miyaura coupling are common strategies for introducing the bromophenyl moiety:

- Electrophilic Bromination : Direct bromination of phenylpyrrolidine derivatives using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C.

- Cross-Coupling : Palladium-catalyzed coupling of pyrrolidine boronic esters with 1-bromo-3-iodobenzene under inert atmospheres (e.g., tetrahydrofuran, 60°C).

Table 1: Comparison of Bromination Methods

| Method | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Electrophilic | Br₂, FeCl₃ | 0–25°C | 65–78 |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 60°C | 82–89 |

Carboxylation at the 3-Position

The carboxylic acid group is introduced via oxidation or carboxylation:

Industrial Production Methods

Batch vs. Continuous Flow Synthesis

Comparative Analysis of Alternative Pathways

Reaction Optimization and Yield Data

Table 2: Optimization of Key Steps

| Step | Parameter | Optimal Value | Yield Improvement |

|---|---|---|---|

| Cyclization | HCl concentration | 6 M | +12% |

| Suzuki-Miyaura | Pd loading | 2 mol% | +18% |

| Carboxylation | CO₂ pressure | 50 bar | +25% |

Challenges and Solutions

Steric Hindrance

Bulky bromophenyl groups impede carboxylation. Solutions include:

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.

Major Products

Oxidation Products: Corresponding carboxylic acids, ketones, or aldehydes.

Reduction Products: Corresponding alcohols or amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary applications lie in its role as a building block for synthesizing complex organic molecules and pharmaceuticals. The compound's structure, featuring a bromophenyl group and pyrrolidine ring, contributes to its binding affinity and selectivity towards specific enzymes or receptors, enabling its use as an inhibitor or modulator in various biological processes.

Scientific Research Applications

- Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

- Biology: It is investigated for potential biological activities, including enzyme inhibition and receptor binding.

- Medicine: It is explored for potential therapeutic applications, including its use as a precursor for drug development.

- Industry: It is utilized in the production of specialty chemicals and materials.

Pharmaceutical Development

This compound is a crucial intermediate in synthesizing various pharmaceuticals, especially in developing drugs targeting neurological disorders . The hydrochloride form of the compound enhances its solubility, making it easier to formulate into various dosage forms and improving bioavailability in therapeutic applications .

Biochemical Research

It is used in studies exploring receptor interactions, aiding researchers in understanding how certain compounds can influence biological pathways .

Analytical Chemistry

The compound is employed as a standard in chromatographic techniques, helping to ensure accurate measurements in complex mixtures .

Material Science

Mécanisme D'action

The mechanism of action of 3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group and pyrrolidine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogs with Halogen-Substituted Aryl Groups

Halogen Type and Position

3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid; hydrochloride

(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

- trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride Substituent: 3-Trifluoromethylphenyl group.

Stereochemical Variations

(±)-trans-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride

- 3-(2-Bromophenyl)pyrrolidine hydrochloride Substituent: Bromine at the ortho position.

Anticonvulsant Activity

Pyrrolidine-3-carboxylic acid hydrochlorides with alkoxy-benzyl or benzyl substituents (e.g., 4b, 9e) exhibit notable anticonvulsant activity in pentylenetetrazole-induced seizure models (Table 1). The target compound’s bromophenyl group may confer similar or distinct activity depending on substituent positioning and electronic effects.

Table 1: Anticonvulsant Activity of Selected Analogs

Physicochemical Properties

Molecular Weight and Solubility

- 3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid; hydrochloride: Molecular weight ~310.6 g/mol (estimated).

- β-Proline hydrochloride (C5H10ClNO2): Simpler structure with MW 151.59 g/mol; serves as a baseline for understanding the impact of aryl substitutions on solubility and reactivity .

Lipophilicity (LogP)

- Bromine’s higher lipophilicity (LogP ~2.8) compared to chlorine (LogP ~2.0) may enhance membrane permeability but reduce solubility in polar solvents .

Activité Biologique

3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride, commonly referred to as trans-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride, is a compound of significant interest in pharmaceutical and biochemical research. Its structural attributes make it a key intermediate in drug development, particularly for neurological disorders. This article examines the biological activity of this compound, focusing on its mechanisms of action, applications in drug formulation, and relevant research findings.

The chemical formula for 3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride is CBrNO·HCl. It features a pyrrolidine ring substituted with a bromophenyl group and a carboxylic acid moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as an inhibitor or modulator in several biochemical pathways:

- Receptor Interactions : The compound has been shown to influence receptor binding, which is crucial for understanding its role in neurological pathways .

- Enzyme Inhibition : It serves as a model compound in studies exploring enzyme interactions, particularly those involved in neurotransmitter regulation .

Applications in Pharmaceutical Development

The compound is extensively utilized in the pharmaceutical industry for the following purposes:

- Drug Development : It acts as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders such as depression and anxiety .

- Analytical Chemistry : Used as a standard in chromatographic techniques, it aids in ensuring accurate measurements within complex mixtures .

- Drug Formulation : Enhances the bioavailability of therapeutic agents through improved formulation strategies .

Biological Activity Studies

Recent studies have highlighted the compound's potential biological activities:

-

Anticancer Activity :

- Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, modifications to the bromophenyl group can enhance activity against specific cancer cell lines such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) .

- A study found that certain derivatives reduced cell viability significantly compared to control treatments, indicating potential for further development as anticancer agents .

- Antimicrobial Effects :

Case Studies

Several case studies have documented the biological effects and applications of this compound:

- Case Study 1 : A study focused on the synthesis of pyrrolidine derivatives demonstrated that specific substitutions on the bromophenyl group significantly enhanced anticancer activity against A549 cells. The most potent derivative showed a reduction in cell viability to 61% compared to untreated controls .

- Case Study 2 : In exploring receptor interactions, researchers identified that certain analogs of this compound could effectively inhibit specific neuropeptide receptors involved in stress responses, indicating its potential therapeutic application in managing stress-related disorders .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of 3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride:

| Study Focus | Biological Activity | Model System | Key Findings |

|---|---|---|---|

| Anticancer | Reduced viability | A549 cells | Viability reduced to 61% |

| Antimicrobial | Effective against S. aureus | Various strains | Enhanced activity against resistant strains |

| Receptor Binding | Inhibition of neuropeptide receptors | CHO cells | Significant receptor modulation observed |

Q & A

Q. What are the standard synthetic protocols for preparing 3-(3-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride?

The synthesis involves four key steps:

Pyrrolidine ring formation : Cyclization of acyclic precursors (e.g., γ-aminobutyric acid derivatives) under acidic/basic conditions .

Bromophenyl introduction : Nucleophilic aromatic substitution or Suzuki-Miyaura coupling using 3-bromophenylboronic acid .

Carboxylation : Reaction with carbon dioxide or carboxylating agents (e.g., potassium cyanate) at the pyrrolidine C3 position .

Hydrochloride salt formation : Treatment with HCl in anhydrous solvents like ethanol .

Purification typically employs recrystallization (using ethanol/water) or column chromatography (silica gel, dichloromethane/methanol) .

Q. What purification techniques are recommended to isolate high-purity 3-(3-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride?

- Recrystallization : Ethanol/water mixtures yield >95% purity by removing unreacted precursors .

- Column chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) resolves polar impurities .

- Distillation : For industrial-scale purification, reduced-pressure distillation minimizes thermal degradation .

Q. How is this compound applied in preliminary biochemical studies?

- Receptor binding assays : Used to study affinity for neuropeptide receptors (e.g., stress-related receptors) via radioligand displacement assays (IC₅₀ values reported in CHO cells) .

- Enzyme inhibition : Screened against neurotransmitter-regulating enzymes (e.g., monoamine oxidases) using fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can researchers optimize the synthetic route for large-scale production while maintaining yield and purity?

- Reactor design : Transition from batch to continuous flow reactors improves heat/mass transfer, reducing side reactions (e.g., over-oxidation) .

- Catalyst optimization : Palladium-based catalysts enhance coupling efficiency in bromophenyl introduction (turnover number >1,000) .

- In-line analytics : Real-time HPLC monitoring detects intermediates, enabling rapid adjustments to reaction parameters .

Q. How should conflicting biological activity data (e.g., anticancer vs. neuroprotective effects) be resolved?

- Structural validation : Confirm compound identity via -NMR (e.g., δ 3.2–3.5 ppm for pyrrolidine protons) and HRMS .

- Dose-response profiling : Test across concentrations (1 nM–100 µM) to identify off-target effects .

- Model system comparison : Replicate studies in multiple cell lines (e.g., A549 vs. SH-SY5Y) to assess tissue-specific activity .

Q. What methodologies are used to establish structure-activity relationships (SAR) for bromophenyl-pyrrolidine derivatives?

- Halogen substitution : Compare bromo, chloro, and fluoro analogs to evaluate electronic effects on receptor binding (e.g., bromine enhances lipophilicity by ~0.5 logP units) .

- Carboxylic acid bioisosteres : Replace with tetrazole or sulfonamide groups to modulate solubility and target engagement .

- Computational docking : Molecular dynamics simulations predict binding poses in enzyme active sites (e.g., MAO-B) .

Q. What advanced analytical techniques are critical for characterizing this compound and its metabolites?

- Chiral HPLC : Resolves enantiomers (if present) using cellulose-based columns and hexane/isopropanol mobile phases .

- LC-MS/MS : Quantifies plasma/tissue concentrations in pharmacokinetic studies (LOQ: 0.1 ng/mL) .

- X-ray crystallography : Confirms solid-state structure and hydrogen-bonding patterns in the hydrochloride salt .

Q. How can mechanistic studies elucidate its role in neurological disorder models?

- Calcium imaging : Measures intracellular Ca flux in neurons to assess modulation of ion channels .

- Western blotting : Evaluates downstream signaling (e.g., phosphorylation of CREB or ERK) after receptor activation .

- In vivo electrophysiology : Records neuronal firing rates in rodent brain slices to correlate activity with behavioral outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.